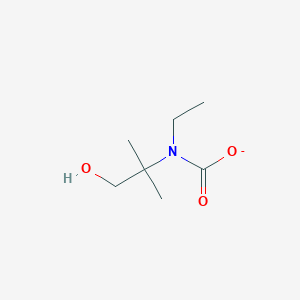
Carbamic acid,(2-hydroxy-1,1-dimethylethyl)-, ethyl ester (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid,(2-hydroxy-1,1-dimethylethyl)-, ethyl ester (9CI) is a chemical compound with the molecular formula C7H15NO3. It is known for its unique structure, which includes a carbamate group and a hydroxy group attached to a tertiary butyl group. This compound is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid,(2-hydroxy-1,1-dimethylethyl)-, ethyl ester (9CI) typically involves the reaction of ethyl chloroformate with 2-hydroxy-1,1-dimethylethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger volumes of reactants. The use of automated systems ensures consistent product quality and reduces the risk of human error.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid,(2-hydroxy-1,1-dimethylethyl)-, ethyl ester (9CI) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbamates and alcohols.
Reduction: It can be reduced to form amines and alcohols.
Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various carbamate derivatives, amines, and alcohols, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Carbamic acid,(2-hydroxy-1,1-dimethylethyl)-, ethyl ester (9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of polymers and other materials due to its reactivity and stability.
Wirkmechanismus
The mechanism of action of Carbamic acid,(2-hydroxy-1,1-dimethylethyl)-, ethyl ester (9CI) involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with proteins and enzymes, leading to inhibition or modification of their activity. The carbamate group can also interact with nucleophiles, leading to the formation of stable adducts.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbamic acid, methyl ester
- Carbamic acid, ethyl ester
- Carbamic acid, tert-butyl ester
Comparison
Compared to similar compounds, Carbamic acid,(2-hydroxy-1,1-dimethylethyl)-, ethyl ester (9CI) is unique due to the presence of both a hydroxy group and a tertiary butyl group. This unique structure imparts different reactivity and stability, making it suitable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C7H14NO3- |
|---|---|
Molekulargewicht |
160.19 g/mol |
IUPAC-Name |
N-ethyl-N-(1-hydroxy-2-methylpropan-2-yl)carbamate |
InChI |
InChI=1S/C7H15NO3/c1-4-8(6(10)11)7(2,3)5-9/h9H,4-5H2,1-3H3,(H,10,11)/p-1 |
InChI-Schlüssel |
OYWXNHJCLIADOO-UHFFFAOYSA-M |
Kanonische SMILES |
CCN(C(=O)[O-])C(C)(C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-methoxy-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole](/img/structure/B12348012.png)
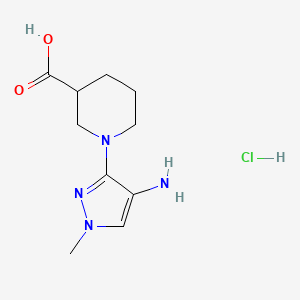
![5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylate](/img/structure/B12348030.png)
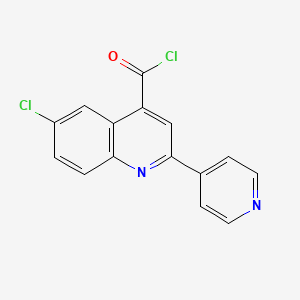
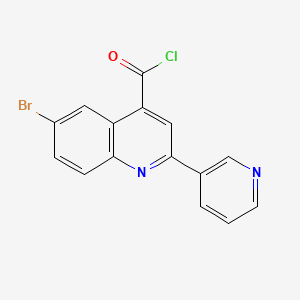
![[2,4-ditert-butyl-5-[(4-oxo-3H-quinoline-3-carbonyl)amino]phenyl] methyl carbonate](/img/structure/B12348048.png)
![methyl 4-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B12348069.png)
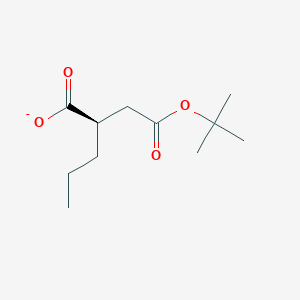
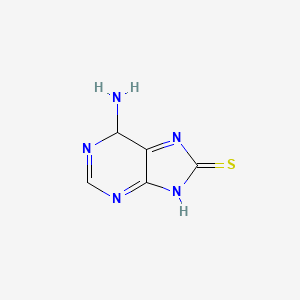
![ethyl (2Z)-2-[hydroxy(phenyl)methylidene]-3-methyliminobutanoate](/img/structure/B12348092.png)
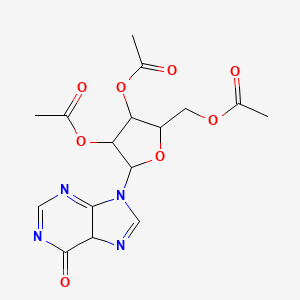

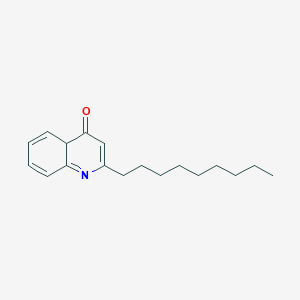
![8-methyl-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole](/img/structure/B12348112.png)
